n-(1-Benzyl-4-methylpiperidin-4-yl)acetamide
Overview
Description
“N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide”, also known as BMA, is a chemical compound with potential applications in various fields of research. It has a molecular formula of C15H22N2O and a molecular weight of 246.35 g/mol . The compound appears as a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
The compound “this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 246.35 g/mol .Scientific Research Applications
Anticonvulsant Activity
- Benzofuran-acetamide Derivatives : A study by Shakya et al. (2016) synthesized benzofuran-acetamide derivatives, including compounds similar to N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide. These compounds demonstrated anticonvulsant activity in mice, indicating their potential for preventing seizure spread at low doses. This suggests a role for such compounds in the development of new anticonvulsant drugs (Shakya et al., 2016).
- Anticonvulsant Evaluation of Novel Derivatives : Another study by El Kayal et al. (2022) focused on synthesizing 1-benzylsubstituted derivatives of a similar compound and evaluating their anticonvulsant activity. While the synthesized substances did not show significant activity, the study helped establish the importance of the NHCO cyclic fragment in anticonvulsant activity (El Kayal et al., 2022).
Antitumor Activity
- Novel N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides : Wu et al. (2017) designed, synthesized, and evaluated compounds for their antitumor activities. Some of these compounds showed potent antiproliferative activity against human cervical and lung cancer cell lines. This research indicates the potential of such compounds in developing new anticancer therapies (Wu et al., 2017).
Imaging and Diagnostic Applications
- [O‐methyl‐11C] 2‐(4‐methoxyphenyl)‐N‐(4‐methylbenzyl)‐N‐(1‐methyl‐ piperidin‐4‐yl)acetamide as an Imaging Probe : Prabhakaran et al. (2006) explored the use of a compound similar to this compound as an imaging probe for 5-HT2A receptors in the brain. The study provides insights into the development of new PET imaging ligands (Prabhakaran et al., 2006).
Miscellaneous Applications
- Spectroscopic and Quantum Mechanical Studies : A study by Mary et al. (2020) investigated bioactive benzothiazolinone acetamide analogs, highlighting their potential in dye-sensitized solar cells and as ligands for cyclooxygenase 1 (COX1). This indicates the compound's diverse applications beyond pharmacology (Mary et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(1-benzyl-4-methylpiperidin-4-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-13(18)16-15(2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSOPBKZGPYHCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614362 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
155928-37-3 | |
Record name | N-(1-Benzyl-4-methylpiperidin-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.